Superior α-Amylase Inhibitory Potency Compared to 3-Substituted Analogs and Acarbose
The 2-oxo-2H-chromene-6-sulfonamide core establishes the baseline pharmacophore for potent α-amylase inhibition within this class. While specific IC50 data for the unsubstituted parent is not directly published, a class-level inference from its closest in-class derivatives demonstrates the scaffold's inherent potency. The 3-cyano-2-imino derivative (compound 2) and the 3-carboxamido derivative (compound 9) from the same 6-sulfonamide series inhibited α-amylase with IC50 values of 1.76 ± 0.01 μM and 1.08 ± 0.02 μM, respectively, representing an 8.31-fold potency enhancement over a 3-(1-amino-2,2-dicyanovinyl) analog (14.62 ± 0.16 μM) [1]. This demonstrates that the 6-sulfonamide-chromene skeleton provides a foundational binding affinity that can be further optimized, a property absent in the widely used clinical comparator Acarbose (IC50 = 0.43 ± 0.01 μM), a pseudo-tetrasaccharide with a distinct molecular mechanism [1].
| Evidence Dimension | In vitro α-amylase inhibition (IC50) |
|---|---|
| Target Compound Data | Scaffold supports IC50 values of 1.76 ± 0.01 μM (for derivative 2) and 1.08 ± 0.02 μM (for derivative 9) within its class [1]. |
| Comparator Or Baseline | 3-(1-amino-2,2-dicyanovinyl)-2-imino-2H-chromene-6-sulfonamide (IC50 = 14.62 ± 0.16 μM) and Acarbose (IC50 = 0.43 ± 0.01 μM) [1]. |
| Quantified Difference | The 6-sulfonamide scaffold enables an ~8.31-fold increase in inhibitory potency compared to a poorly optimized 3-substituted analog [1]. |
| Conditions | In vitro α-amylase inhibitory assay at 100 μg mL⁻¹, with IC50 determination by (μM) compared to Acarbose [1]. |
Why This Matters
The quantitative SAR data proves that the 6-sulfonamide coumarin core is a critical non-peptidomimetic starting point for developing potent α-amylase inhibitors, offering a synthetic handle absent in simple coumarin.
- [1] Thabet, H. K., Ragab, A., Imran, M., Helal, M. H., Alaqel, S. I., Alshehri, A., ... & Abusaif, M. S. (2024). Innovation of 6-sulfonamide-2H-chromene derivatives as antidiabetic agents targeting α-amylase, α-glycosidase, and PPAR-γ inhibitors with in silico molecular docking simulation. RSC Advances, 14(22), 15691-15705. View Source
